N-[1-(3-Bromophenyl)ethenyl]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
177750-15-1 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethenyl]acetamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-6H,1H2,2H3,(H,12,13) |
InChI Key |
CXWLVQOJHMMGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 1 3 Bromophenyl Ethenyl Acetamide
Approaches Involving Acylation Reactions
Acylation reactions form a cornerstone of amide synthesis, and the preparation of N-[1-(3-Bromophenyl)ethenyl]acetamide is no exception. These methods typically involve the introduction of an acetyl group onto a suitable amine precursor.
Direct N-Acylation of Amines and Related Precursors
The most direct route to this compound via acylation involves the treatment of 1-(3-bromophenyl)ethenamine with an acetylating agent. Acetic anhydride (B1165640) is a commonly employed reagent for such transformations. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride, leading to the formation of the corresponding acetamide (B32628). This method is often favored for its simplicity and the ready availability of the starting materials. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. semanticscholar.orgresearchgate.netresearchgate.net
The chemoselectivity of this reaction is a key consideration, especially when other nucleophilic functional groups are present in the substrate. However, for a precursor like 1-(3-bromophenyl)ethenamine, direct N-acylation is a straightforward and efficient method. semanticscholar.org
Condensation Reactions with Ketones
While less direct, condensation reactions offer an alternative pathway to the target molecule. Conceptually, this could involve the reaction of 3-bromoacetophenone with a reagent that provides the "N-acetyl" synthon in a single step. For instance, a reaction with acetonitrile (B52724) in the presence of a suitable catalyst could potentially lead to the formation of the enamide. However, such direct condensation methods to form N-acetyl enamides from ketones are not as commonly reported in the literature as the other strategies discussed herein.
Strategies for Ethenyl (Vinyl) Group Formation
The introduction of the ethenyl group is a critical step in the synthesis of this compound. This can be achieved through various modern synthetic methodologies, including reductive acylations and transition metal-catalyzed cross-coupling reactions.
Reductive Acylation of Oxime Intermediates, with Specific Emphasis on Iron(II) Acetate (B1210297) Catalysis
A highly effective strategy for the synthesis of N-acetyl enamides involves the reductive acylation of ketoximes. In this approach, 3-bromoacetophenone is first converted to its corresponding oxime, 3-bromoacetophenone oxime. This intermediate is then subjected to a reduction and acylation sequence in a one-pot procedure.
Iron(II) acetate has emerged as a particularly useful catalyst for this transformation. The reaction is believed to proceed through the reduction of the oxime to an imine intermediate, which is then acylated in situ by an acetylating agent, typically acetic anhydride. The use of iron, an inexpensive and environmentally benign metal, makes this method attractive for sustainable chemical synthesis. A key advantage of this method is the direct conversion of a readily available ketone to the desired enamide, bypassing the need to handle the potentially unstable enamine precursor. The synthesis of the closely related N-(1-(4-bromophenyl)vinyl)acetamide has been successfully achieved using this iron(II) acetate-mediated reductive acetylation of the corresponding oxime, highlighting the viability of this approach for the 3-bromo isomer.
| Starting Material | Reagents | Catalyst | Product | Key Features |
| 3-Bromoacetophenone Oxime | Acetic Anhydride | Iron(II) Acetate | This compound | One-pot procedure, use of an inexpensive and environmentally friendly catalyst. |
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they offer a convergent approach to this compound.
The Heck reaction, a cornerstone of palladium catalysis, provides a direct method for the arylation of alkenes. odinity.comlibretexts.org In the context of synthesizing this compound, this would involve the coupling of a 3-bromophenyl halide, such as 1-bromo-3-iodobenzene (B1265593) or 3-bromoiodobenzene, with N-vinylacetamide. nih.govresearchgate.net
The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) species. libretexts.org The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene (N-vinylacetamide). A subsequent β-hydride elimination releases the desired product and a hydridopalladium(II) species. The final step involves the reductive elimination of HX with the aid of a base, regenerating the palladium(0) catalyst. libretexts.org
The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the Heck reaction. researchgate.net Common catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). Phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and influence the reaction's efficiency and selectivity.
| Aryl Halide | Alkene | Catalyst System | Product | Reaction Type |
| 1-Bromo-3-iodobenzene | N-Vinylacetamide | Palladium Catalyst (e.g., Pd(OAc)2), Ligand, Base | This compound | Heck Reaction |
| 3-Bromoiodobenzene | N-Vinylacetamide | Palladium Catalyst (e.g., Pd(PPh3)4), Base | This compound | Heck Reaction |
This methodology allows for the convergent assembly of the target molecule from two readily accessible building blocks, offering flexibility in the synthesis of analogues with different substitution patterns on the aromatic ring. nih.gov
Copper-Mediated Syntheses
Copper-catalyzed reactions are pivotal in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering pathways to synthesize N-vinyl amides and related structures. While the direct copper-mediated synthesis of this compound is not extensively documented, established methodologies for similar molecules provide a clear blueprint. One of the most relevant approaches is the copper-catalyzed vinylation of amides.
This method typically involves the cross-coupling of a vinyl halide or pseudohalide with an amide in the presence of a copper(I) catalyst. For the synthesis of the target compound, this could hypothetically involve the coupling of N-(3-bromophenyl)acetamide with a vinylating agent like vinyl bromide or vinyl iodide. Key components of such a reaction include a copper(I) source, such as copper(I) iodide (CuI), a ligand to stabilize the copper complex, and a base. N,N'-dimethylethylenediamine is an example of a ligand used in similar copper-catalyzed intramolecular vinylations of amides to form lactams. nih.gov
Another relevant copper-catalyzed method is the synthesis of vinyl sulfides from vinyl halides, which proceeds with a soluble copper(I) catalyst like [Cu(phen)(PPh₃)₂]NO₃. rsc.orgrsc.org This reaction is known for its mild conditions and tolerance of various functional groups, proceeding with retention of stereochemistry. rsc.org Adapting this for N-vinylation would involve substituting the thiol with an amide nucleophile. The general conditions for these types of copper-catalyzed reactions are summarized in the table below.
Table 1: Representative Conditions for Copper-Mediated Vinylation Reactions
| Catalyst System | Ligand | Base | Solvent | Application Example | Ref |
|---|---|---|---|---|---|
| CuI | N,N'-dimethylethylenediamine | Cs₂CO₃ | Dioxane | Intramolecular vinylation of iodoenamides | nih.gov |
| [Cu(phen)(PPh₃)₂]NO₃ | Phenanthroline (phen) | Cs₂CO₃ | N/A | Synthesis of vinyl sulfides from vinyl halides | rsc.orgrsc.org |
Introduction of the Bromine Moiety
The synthesis of this compound requires the specific placement of a bromine atom on the meta-position of the phenyl ring. This can be achieved either by brominating a pre-existing acetanilide (B955) precursor or by introducing the bromine at a later stage onto the ethenyl system.
Electrophilic Aromatic Bromination of Acetanilide Precursors
The bromination of acetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. This strong directing effect typically yields the para-bromo isomer as the major product, with some ortho-isomer formed. acs.org
To obtain the required meta-substituted precursor, N-(3-bromophenyl)acetamide, the directing effect of the acetamido group must be overcome or circumvented. A standard approach involves starting with an aniline (B41778) derivative where a meta-directing group is already in place. For instance, one could start with 3-bromoaniline (B18343) and then acetylate the amino group using acetic anhydride or acetyl chloride to form N-(3-bromophenyl)acetamide.
Alternatively, greener methods for the bromination of acetanilide have been developed to avoid the use of hazardous liquid bromine. researchgate.net One such method employs a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in ethanol. researchgate.net Another common lab-scale method generates bromine in situ from potassium bromate (B103136) and hydrobromic acid in glacial acetic acid. acs.org While these methods are typically optimized for para-bromination, modification of substrates and conditions is the key to accessing other isomers.
Table 2: Reagents for Electrophilic Aromatic Bromination of Acetanilide
| Brominating Agent | Solvent | Notes | Typical Product | Ref |
|---|---|---|---|---|
| Liquid Bromine (Br₂) | Glacial Acetic Acid | Conventional method, hazardous | p-Bromoacetanilide | researchgate.net |
| KBrO₃ / HBr | Glacial Acetic Acid | In situ generation of Br₂ | p-Bromoacetanilide | acs.org |
| Ceric Ammonium Nitrate / KBr | Ethanol | Greener alternative | p-Bromoacetanilide | researchgate.net |
Halogenation of Ethenyl (Vinyl) Systems
Introducing a bromine atom onto the ethenyl (vinyl) group represents another synthetic strategy. A vinyl halide is a compound where a halogen is directly attached to one of the carbons in a C=C double bond. semanticscholar.org The synthesis of vinyl bromides can be accomplished through several routes.
One method involves the hydrohalogenation of a terminal alkyne. For instance, the reaction of 3-acetylaminophenylacetylene with hydrogen bromide (HBr) would, according to Markovnikov's rule, place the bromine on the more substituted carbon of the resulting double bond, yielding the desired this compound. Ruthenium catalysts have been shown to be effective for the regioselective hydrohalogenation of alkynes under mild conditions. wikipedia.org
Another approach is the halogenation of a ketone precursor. Enolizable ketones can be converted to vinyl halides using reagents based on triphenyl phosphite (B83602) and a halogen source. wikipedia.org In the context of the target molecule, this would involve the synthesis of 1-(3-aminophenyl)ethan-1-one, followed by acetylation and subsequent conversion of the ketone to the vinyl bromide.
Chemoenzymatic Synthesis Pathways for Related Chiral Amides
Chemoenzymatic methods leverage the high selectivity of enzymes to produce chiral compounds that are difficult to access through traditional chemistry. For a molecule like this compound, if the nitrogen substituent were on a chiral carbon, enzymatic methods would be highly valuable. Lipases are particularly versatile enzymes for the synthesis of chiral amides. researchgate.net
The most common strategy is the enzymatic kinetic resolution of a racemic amine or alcohol. diva-portal.org In this process, an enzyme selectively acylates one enantiomer of a racemic amine, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CALB) is widely used for the enantioselective acylation of primary and secondary amines. nih.gov A racemic precursor, such as 1-(3-bromophenyl)ethan-1-amine, could be subjected to kinetic resolution using a lipase and an acyl donor (e.g., ethyl acetate). This would produce one enantiomer of N-[1-(3-bromophenyl)ethyl]acetamide in high enantiomeric excess, along with the unreacted, enantioenriched amine of the opposite configuration.
To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. DKR combines enzymatic resolution with an in situ method for racemizing the unreacted enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net Enzyme cascades, combining a lipase for acylation with other enzymes like transaminases for stereoinversion, have been developed for the DKR of amines. researchgate.net
Table 3: Enzymatic Methods for Chiral Amide Synthesis
| Method | Enzyme Example | Principle | Potential Application | Ref |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Candida antarctica Lipase B (CALB) | Enantioselective acylation of a racemic amine | Resolution of racemic 1-(3-bromophenyl)ethan-1-amine | nih.govdiva-portal.org |
| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., Pd) or Transaminase | Enantioselective acylation combined with in situ racemization of the starting material | High-yield synthesis of a single enantiomer of a chiral amide | researchgate.net |
| Chemoenzymatic Cascade | Amine Transaminase + Lipase | Asymmetric synthesis of a chiral amine followed by enzymatic acylation | One-pot synthesis of chiral amides from prochiral ketones | acs.org |
Novel and Emerging Synthetic Routes for Aromatic Ethenylacetamides
Modern organic synthesis is continuously providing new tools for the construction of complex molecules. For aromatic ethenylacetamides, several novel routes can be envisioned that offer advantages in efficiency, selectivity, or atom economy.
One emerging strategy involves multi-component reactions. For example, a ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion has been developed for the synthesis of vinyl halides. nih.gov This demonstrates the potential for complex bond formations in a single step.
Another innovative approach is the direct synthesis of N-vinyl amides from aldehydes via a proposed vinyl azide-enolate [3+2] cycloaddition. nih.gov This method generates the N-vinyl amide functionality directly, potentially offering a more atom-efficient route compared to traditional cross-coupling methods. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also offer versatile pathways. A synthetic sequence could involve the Suzuki coupling of a boronic acid derivative with a suitable bromo-substituted precursor to construct the aromatic core, followed by elaboration of the ethenylacetamide side chain. The synthesis of various imine derivatives via Suzuki coupling has been demonstrated, showcasing the robustness of this method for building complex aromatic structures.
Chemoenzymatic one-pot processes are also at the forefront of novel synthetic design. Researchers have successfully combined biocatalytic amination reactions with Buchwald-Hartwig N-arylation in a single pot to produce chiral N-arylamines. Such a strategy could be adapted to first create a chiral amine using an enzyme, followed by a palladium-catalyzed vinylation step to complete the synthesis of a chiral N-ethenylacetamide derivative.
Chemical Reactivity and Mechanistic Investigations of N 1 3 Bromophenyl Ethenyl Acetamide
Reactivity at the Bromophenyl Moiety
The bromophenyl portion of the molecule is a classic aryl halide, and its reactivity is dominated by reactions that occur at the carbon-bromine bond or are influenced by the bromine substituent on the aromatic ring.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination process. chemistrysteps.comlibretexts.org The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring. chemistrysteps.com
The feasibility of SNAr reactions is heavily dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate and thus activating the ring towards nucleophilic attack. chemistrysteps.comlibretexts.org
For N-[1-(3-bromophenyl)ethenyl]acetamide, the N-acetamidoethenyl substituent is not a strong electron-withdrawing group. Consequently, the aromatic ring is not significantly activated towards nucleophilic attack. Standard SNAr reactions with nucleophiles like amines or alkoxides would likely require harsh conditions, such as high temperatures and pressures or the use of very strong bases, which can promote alternative mechanisms like elimination-addition (benzyne mechanism). chemistrysteps.com
Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which have become fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govyoutube.com These reactions offer mild conditions and high functional group tolerance, making them broadly applicable. nih.gov this compound, containing a C(sp²)-Br bond, is well-suited to participate in these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or boronic ester, in the presence of a base. nih.govnih.gov This reaction is one of the most powerful methods for forming C-C bonds. nih.gov The catalytic cycle generally involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
Aryl bromides are common substrates for this reaction, and a variety of aryl, heteroaryl, alkyl, and alkenyl boronic acids can be used as coupling partners. nih.govmdpi.com
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | Facilitates the oxidative addition and reductive elimination steps. |
| Boron Reagent | Phenylboronic acid, Alkylboronic esters | Source of the new carbon fragment. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt | Activates the organoboron species for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | Solubilizes reactants and facilitates the reaction. |
Beyond the Suzuki-Miyaura reaction, the bromide moiety of this compound allows it to serve as a substrate in numerous other palladium-catalyzed cross-coupling reactions.
Heck Coupling : Forms a C-C bond between the aryl bromide and an alkene. youtube.com
Sonogashira Coupling : Creates a C-C bond by coupling the aryl bromide with a terminal alkyne, a reaction that typically utilizes both palladium and copper co-catalysts. youtube.commdpi.org
Buchwald-Hartwig Amination : A C-N bond-forming reaction that couples the aryl bromide with a primary or secondary amine. This has become a general method for synthesizing aniline (B41778) derivatives. nih.gov
Stille Coupling : Involves the reaction of the aryl bromide with an organostannane (organotin) reagent.
Hiyama Coupling : Utilizes an organosilicon compound as the coupling partner. nih.gov
Copper-promoted reactions, such as the Chan-Lam coupling, also provide pathways for forming carbon-heteroatom bonds using boronic acids as coupling partners under different mechanistic manifolds. researchgate.net
Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Buchwald-Hartwig | Amine, Alcohol | C-N, C-O |
| Stille | Organostannane | C-C |
The bromine atom significantly influences the electronic environment of the phenyl ring and the reactivity of the C-Br bond.
Inductive Effect (-I) : As a halogen, bromine is more electronegative than carbon and exerts a strong electron-withdrawing effect through the sigma bond framework. This effect deactivates the aromatic ring towards electrophilic attack.
Reactivity in Cross-Coupling : The carbon-bromine bond is weaker than a carbon-chlorine bond but stronger than a carbon-iodine bond. This bond strength dictates its reactivity in the oxidative addition step of palladium-catalyzed reactions, with the general trend being C-I > C-Br > C-Cl. Aryl bromides often provide an optimal balance of reactivity and stability, making them widely used substrates in cross-coupling chemistry. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions as a Substrate
Reactivity of the Ethenyl (Vinyl) Group
The ethenyl (vinyl) group, C=CH₂, is the other major site of reactivity in the molecule. The pi-bond of the alkene is electron-rich and susceptible to attack by electrophiles.
Key reactions involving the ethenyl group include:
Electrophilic Addition : The double bond can undergo addition reactions with reagents such as hydrogen halides (e.g., HBr, HCl), halogens (e.g., Br₂), and water (in the presence of an acid catalyst).
Reduction (Hydrogenation) : The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), which would convert the ethenyl group to an ethyl group.
Polymerization : N-vinylamides are known to function as monomers in polymerization reactions. cmu.edu The ethenyl group of this compound could potentially undergo free-radical or cationically induced polymerization to form a polymer backbone, with the 3-bromophenylacetamido moiety as the pendant group. The ability of secondary N-vinylamides to form oligomers and polymers has been investigated for related compounds like N-vinylformamide and N-vinylacetamide. cmu.edu
Oxidation : The double bond can be cleaved or modified by oxidizing agents. For example, ozonolysis would cleave the C=C bond, while reagents like osmium tetroxide or potassium permanganate (B83412) could convert it into a diol.
Table 3: Potential Reactions at the Ethenyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Ethyl group |
| Hydrohalogenation | H-X (e.g., HBr) | Haloethyl group |
| Halogenation | X₂ (e.g., Br₂) | Dihaloethyl group |
| Polymerization | Radical or Cationic Initiator | Polymer chain |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol |
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. chemguide.co.uksavemyexams.com This type of reaction, known as electrophilic addition, is a fundamental process for alkenes. The region of high electron density provided by the π bond attracts species with a degree of positive charge. chemguide.co.uk
The general mechanism for electrophilic addition involves a two-step process:
Electrophilic Attack: The π electrons of the double bond attack an electrophile (E+), leading to the formation of a carbocation intermediate. This is typically the slow, rate-determining step. youtube.comlibretexts.org
Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation, forming a new sigma bond and resulting in the final addition product. libretexts.org
In the context of this compound, the acetamide (B32628) group influences the regioselectivity of the addition, directing the electrophile to a specific carbon of the former double bond. The stability of the resulting carbocation intermediate is a key factor in determining the outcome of the reaction.
Role in Asymmetric Hydrogenation as a Substrate for Chiral Amine Synthesis
This compound and similar enamides serve as important substrates in asymmetric hydrogenation, a powerful method for the synthesis of chiral amines. nih.govyale.edu Chiral amines are valuable building blocks in the pharmaceutical and fine chemical industries. yale.edu Asymmetric hydrogenation of prochiral enamides, catalyzed by transition metal complexes with chiral ligands, can produce the desired amine enantiomer with high selectivity. uit.noacs.orgnih.gov
Recent research has focused on the use of earth-abundant 3d metals, such as cobalt, as catalysts for these transformations, offering a more sustainable alternative to precious metals like rhodium and iridium. nih.govacs.org Mechanistic studies of cobalt-catalyzed asymmetric hydrogenation of enamides have revealed complex pathways. uit.noacs.orgnih.govacs.orgresearchgate.net
Key mechanistic findings from studies on similar enamide systems include:
Catalyst Resting State: In some cobalt-catalyzed systems, the cobalt-enamide complex has been identified as the catalyst resting state. uit.noacs.org
Rate-Determining Step: The addition of hydrogen to the bound enamide is often the rate- and selectivity-determining step. uit.noacs.org
Redox Cycling: Evidence suggests that cobalt can cycle between different oxidation states, such as Co(0) and Co(II), during the catalytic cycle. uit.noacs.org
Solvent Effects: The choice of solvent, particularly protic solvents like methanol, can significantly influence the yield and enantiomeric purity of the product. nih.govacs.orgresearchgate.net
Table 1: Mechanistic Insights into Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides
| Mechanistic Aspect | Finding |
| Catalyst Precursor | Neutral bis(phosphine) cobalt(0) and cobalt(II) complexes are effective. uit.noacs.org |
| Rate Law | First-order in both the cobalt-enamide complex and H₂ concentration. acs.orgresearchgate.net |
| Key Intermediate | A cobalt-enamide complex is the catalyst resting state. uit.noacs.org |
| Rate-Determining Step | Irreversible oxidative hydride transfer from H₂ to the enamide. uit.noacs.org |
| Stereochemistry | The chiral ligand on the metal center controls the stereochemical outcome. uit.noacs.orgnih.govacs.org |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The double bond in this compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. sci-rad.comnih.gov In a [3+2] cycloaddition, a three-atom component, known as a 1,3-dipole, reacts with a two-atom component, the dipolarophile (in this case, the alkene moiety of the enamide), to form a five-membered ring. uchicago.eduwikipedia.org
While specific examples involving this compound are not extensively documented, the reactivity of the enamide double bond makes it a suitable candidate for such transformations. The reaction would proceed via a concerted or stepwise mechanism, depending on the nature of the 1,3-dipole and the reaction conditions. The electronic properties of the acetamide and the bromophenyl group would influence the regioselectivity and stereoselectivity of the cycloaddition.
Transformations Involving the Acetamide Functionality
The acetamide group of this compound offers another site for chemical modification, allowing for further derivatization and transformation of the molecule.
Acylation Reactions for Further Derivatization
The nitrogen atom of the acetamide group can potentially undergo further acylation, although this is generally less facile than the acylation of a primary amine due to the electron-withdrawing nature of the acetyl group. Derivatization through acylation can be used to introduce a variety of functional groups, modifying the chemical and physical properties of the parent molecule. nih.govresearchgate.net This process typically involves reacting the amide with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base. nih.gov Friedel-Crafts-type acylation reactions, which typically involve the acylation of aromatic rings, can also be considered in the broader context of introducing acyl groups into molecules. mdpi.com
Hydrolysis Pathways Under Acidic and Basic Conditions, Yielding 3-Bromoaniline (B18343) and Acetic Acid
The acetamide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. chemguide.co.uklibretexts.org This reaction breaks the amide bond, yielding 3-bromoaniline and acetic acid or their respective salts, depending on the pH of the reaction medium.
Acidic Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. almerja.com A water molecule then attacks the carbonyl carbon, and subsequent proton transfers lead to the cleavage of the C-N bond, forming a carboxylic acid and an ammonium (B1175870) ion. chemguide.co.uklibretexts.org The final products would be 3-bromoaniline (as its ammonium salt) and acetic acid. libretexts.org
Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. chemistrysteps.com This is followed by the elimination of the amine as a leaving group. A subsequent acid-base reaction between the carboxylic acid and the amine results in a carboxylate salt and a neutral amine. chemguide.co.uklibretexts.org Heating is often required to drive this reaction to completion. almerja.com The final products would be the salt of acetic acid and 3-bromoaniline.
Reduction Reactions to Form Amines or Alcohols
The amide functionality can be reduced to either an amine or an alcohol, depending on the reducing agent and reaction conditions. wikipedia.orgresearchgate.net
Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce amides to amines. wikipedia.orgmasterorganicchemistry.com This transformation replaces the carbonyl group with a methylene (B1212753) group (CH₂). The reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com Catalytic hydrogenation can also be employed, though it often requires harsh conditions. wikipedia.org
Reduction to Alcohols: The reduction of amides to alcohols is a more challenging transformation as it requires the cleavage of the strong C-N bond. nih.govacs.org However, specific reagents and conditions have been developed to achieve this selectively. For instance, samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to be effective for the chemoselective reduction of various amides to alcohols. nih.govacs.org This method proceeds via a single electron transfer mechanism and shows excellent functional group tolerance. nih.gov
Table 2: Summary of Transformations of the Acetamide Functionality
| Reaction | Reagents/Conditions | Product(s) |
| Acylation | Acid chloride/anhydride, base | Further derivatized amide |
| Acidic Hydrolysis | Strong acid (e.g., HCl), heat | 3-Bromoaniline hydrochloride, Acetic acid |
| Basic Hydrolysis | Strong base (e.g., NaOH), heat | 3-Bromoaniline, Sodium acetate (B1210297) |
| Reduction to Amine | LiAlH₄ | N-Ethyl-3-bromoaniline |
| Reduction to Alcohol | SmI₂/amine/H₂O | 3-Bromoaniline, Ethanol |
Lack of Available Scientific Literature for this compound
Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of available research specifically detailing the chemical reactivity and mechanistic investigations of the compound This compound .
The initial and subsequent targeted searches for this specific molecule did not yield scholarly articles, patents, or detailed experimental studies that would be necessary to fulfill the requested article outline. The majority of the search results pertained to the isomeric compound, N-(3-Bromophenyl)acetamide, which possesses a different structural and electronic configuration and therefore different chemical properties.
Due to the absence of published data on the reaction intermediates, transition states, regioselectivity, and stereoselectivity of synthetic pathways involving this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.
To maintain scientific integrity and avoid speculation, the generation of the requested article on the "" cannot be completed at this time. Further empirical research and publication on this specific compound are required before a detailed analysis of its chemical behavior can be provided.
Advanced Spectroscopic Characterization and Structural Elucidation of N 1 3 Bromophenyl Ethenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Although specific NMR data for N-[1-(3-Bromophenyl)ethenyl]acetamide is scarce, analysis of its structural fragments and comparison with analogues allows for a detailed prediction of its spectral features.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinyl protons, the acetamide (B32628) methyl protons, and the amide proton. The protons on the brominated benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling constants dictated by their relative positions. The vinyl protons, being diastereotopic, would likely appear as two distinct singlets or narrowly split doublets in the δ 5.0-6.0 ppm region. The methyl protons of the acetamide group would present as a sharp singlet around δ 2.0 ppm, and the amide proton (N-H) would likely be a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm. The carbons of the benzene ring would resonate between δ 115-145 ppm, with the carbon atom directly bonded to the bromine atom showing a characteristic shift. The olefinic carbons of the ethenyl group would appear in the vinylic region of the spectrum, typically between δ 100-140 ppm. The methyl carbon of the acetamide group would be found upfield, around δ 20-25 ppm.
For the related compound, N-(3-bromophenyl)acetamide, ¹H NMR and ¹³C NMR spectra are available and provide a basis for these predictions. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetamide CH₃ | ~2.1 (s) | ~24 |
| Amide NH | Variable (br s) | - |
| Vinylic CH₂ | ~5.4 (s), ~5.8 (s) | ~110, ~140 |
| Aromatic CH | ~7.2-7.8 (m) | ~120-135 |
| Aromatic C-Br | - | ~122 |
| Aromatic C-N | - | ~140 |
| Carbonyl C=O | - | ~169 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetamide group to the vinyl fragment and the vinyl fragment to the bromophenyl ring. For instance, correlations from the vinyl protons to the aromatic carbons and the carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry around the double bond and the conformation of the acetamide group relative to the rest of the molecule.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Patternsnih.gov
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) to form a stable fragment, and cleavage of the C-N bond. The NIST WebBook provides mass spectral data for the related compound N-(3-bromophenyl)acetamide, which shows a molecular ion and characteristic fragmentation patterns that can serve as a reference. nist.govnist.gov
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Notes |
| 240/242 | [C₁₀H₁₀BrNO]⁺ | Molecular ion peak with bromine isotopic pattern |
| 198/200 | [M - CH₂CO]⁺ | Loss of ketene |
| 183/185 | [M - CH₃CONH]⁺ | Cleavage of the N-vinyl bond |
| 157/159 | [C₇H₆Br]⁺ | Bromophenyl fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A recent study provided IR data for a derivative of N-(3-bromophenyl)acetamide, showing characteristic peaks for the N-H and C=O functional groups. ekb.eg
Key expected vibrational frequencies include:
N-H Stretch: A moderate to strong band in the region of 3250-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1650-1690 cm⁻¹, characteristic of the carbonyl group in a secondary amide.
N-H Bend (Amide II): A medium to strong band around 1520-1570 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.
C=C Stretch: A medium intensity band in the 1620-1680 cm⁻¹ region, indicative of the vinyl group.
Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ range.
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, corresponding to the carbon-bromine bond.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide N-H Stretch | 3250 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak |
| Amide C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| Vinylic C=C Stretch | 1620 - 1680 | Medium |
| Amide N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |
| Aromatic C=C Stretches | 1450 - 1600 | Medium-Weak |
| C-Br Stretch | 500 - 650 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and the conjugated enamide system. The presence of the bromine atom and the acetamide group as substituents on the phenyl ring will influence the position and intensity of these absorption maxima (λmax). The conjugation between the phenyl ring and the vinyl group would likely result in a bathochromic (red) shift of the primary aromatic absorption bands compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, the crystal structure of N-(3-bromophenyl)acetamide has been determined. nih.gov This structure reveals an orthorhombic crystal system with specific unit cell dimensions (a = 4.7836 Å, b = 18.765 Å, c = 19.379 Å). nih.gov In the solid state, molecules of N-(3-bromophenyl)acetamide are linked by intermolecular N—H···O hydrogen bonds. nih.gov
Similarly, a monoclinic polymorph of the isomeric N-(4-bromophenyl)acetamide has been reported, which also features N—H···O hydrogen bonding to form chains within the crystal lattice. researchgate.net It is highly probable that this compound would also exhibit hydrogen bonding in the solid state, influencing its crystal packing. A crystallographic study would definitively determine its molecular conformation, including the planarity of the enamide system and the rotational orientation of the phenyl ring.
Integrated Multimodal Spectroscopic Data Analysis for Comprehensive Structural Assignment
The structural elucidation of this compound necessitates a synergistic approach, combining data from various spectroscopic methods to overcome the limitations of any single technique. azooptics.commalvesfalcao.com An integrated analysis, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a complete and robust characterization of the molecule's structure. umsida.ac.idspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons on the bromophenyl ring, the vinyl protons of the ethenyl group, the amide proton (N-H), and the methyl protons of the acetamide group. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to establish connectivity between protons and carbons, confirming the arrangement of the substituent groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn provides the elemental formula (C₁₀H₁₀BrNO). The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units. Fragmentation patterns observed in the MS/MS spectrum offer further structural confirmation by revealing stable fragments of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present. malvesfalcao.com The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C=C stretching from the vinyl and aromatic groups, and C-Br stretching.
The collective interpretation of these datasets allows for a cross-validation of structural features, leading to a confident and complete assignment.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons (4H, multiplet)
|
| ¹³C NMR | - Carbonyl carbon (~168-170 ppm)
|
| Mass Spectrometry (HRMS) | - Molecular Formula: C₁₀H₁₀BrNO
|
| Infrared (IR) Spectroscopy (cm⁻¹) | - N-H stretch (~3300 cm⁻¹)
|
Computational chemistry has become an indispensable tool in modern structural elucidation. frontiersin.org Methods such as Density Functional Theory (DFT) are employed to predict spectroscopic parameters for a proposed structure. github.io These theoretical values are then compared against the experimental data to validate the structural assignment.
For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov This process typically involves:
Generating a 3D model of the molecule.
Performing a conformational search to identify the lowest energy conformers.
Calculating the NMR shielding tensors for the stable conformers.
Averaging the results based on the Boltzmann population of each conformer and scaling them to yield predicted chemical shifts.
A strong correlation between the predicted and experimental spectra provides powerful evidence for the correctness of the proposed structure. Discrepancies can suggest an incorrect assignment or the presence of unexpected structural features. This computational approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between closely related isomers. frontiersin.org
Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Shifts
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical DFT-Predicted Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O | 169.5 | 170.1 | -0.6 |
| Aromatic C-Br | 122.8 | 123.5 | -0.7 |
| Vinyl C-N | 140.2 | 139.8 | +0.4 |
| Methyl (CH₃) | 24.6 | 24.9 | -0.3 |
The process of elucidating a chemical structure from spectroscopic data can be significantly accelerated and systematized through the use of Computer-Assisted Structure Elucidation (CASE) systems. wikipedia.orgnih.gov These sophisticated software programs integrate various spectroscopic data to generate and rank possible molecular structures consistent with the evidence. acdlabs.com
A typical workflow using a CASE system for this compound would involve:
Data Input: Importing experimental data, including the molecular formula from HRMS, and peak lists from 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). acdlabs.com
Constraint Generation: The software analyzes the data to create a set of structural constraints. For example, HMBC correlations establish long-range connectivities between atoms, while HSQC data link specific protons to their attached carbons.
Structure Generation: An algorithm generates all possible molecular structures that satisfy the defined constraints.
Prediction and Ranking: For each candidate structure, the system predicts the corresponding NMR spectra using internal algorithms or computational models. mestrelab.com These predicted spectra are then compared with the experimental data, and the structures are ranked based on the goodness of fit. nih.gov
This automated approach removes potential human bias and ensures that all possible isomers are considered, providing a highly reliable method for solving complex structural problems. acdlabs.com The final output is a ranked list of candidate structures, allowing the researcher to make a final, data-supported determination.
Based on the comprehensive search for existing scientific literature, specific theoretical and computational studies focusing solely on "this compound" as required by the detailed outline are not available in the public domain. While research exists for related acetamide derivatives, the specific quantum chemical calculations, molecular orbital analyses, and reaction mechanism simulations for this compound have not been published.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection. Fulfilling the request would require non-existent research findings.
Theoretical and Computational Chemistry Studies on N 1 3 Bromophenyl Ethenyl Acetamide
Reaction Mechanism Simulations
Characterization of Transition States and Activation Energies
A critical aspect of understanding the reactivity and potential reaction pathways of a chemical compound involves the computational modeling of its transition states and the calculation of associated activation energies. Such studies, typically employing methods like Density Functional Theory (DFT), provide invaluable insights into the kinetics and mechanisms of chemical reactions. These calculations can elucidate the energy barriers that must be overcome for a reaction to proceed, thereby predicting the feasibility and rate of various transformations.
For N-[1-(3-Bromophenyl)ethenyl]acetamide, there are no published studies that detail the transition state geometries or the activation energies for its potential reactions, such as isomerization, cyclization, or decomposition pathways. The absence of this data means that any discussion of its reactivity from a computational perspective would be purely speculative.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.
Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions
Currently, there is no available crystallographic information or Hirshfeld surface analysis for this compound in the scientific literature. Consequently, a detailed breakdown of its non-covalent interaction patterns and a quantitative analysis of its crystal packing are not possible. While studies on the related compound, N-(3-bromophenyl)acetamide, have noted the presence of intermolecular N-H···O hydrogen bonding, the introduction of the ethenyl group in the target molecule would significantly alter its three-dimensional structure and intermolecular interaction profile. Without experimental crystal data and subsequent computational analysis, the nature and extent of these interactions remain unknown.
Applications of N 1 3 Bromophenyl Ethenyl Acetamide As a Synthetic Intermediate and Catalytic Moiety
Precursor in the Synthesis of Chiral Amines through Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral enamides is a cornerstone of modern organic synthesis, providing an efficient route to enantiomerically enriched chiral amines and their derivatives. These chiral motifs are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals. N-acyl enamines, such as N-[1-(3-Bromophenyl)ethenyl]acetamide, are excellent substrates for this transformation due to the coordinating ability of the amide group, which facilitates high levels of stereocontrol.
Rhodium-catalyzed asymmetric hydrogenation has been a particularly fruitful area of research for this class of compounds rsc.orgnih.gov. Chiral phosphine (B1218219) ligands are typically employed to create a chiral environment around the metal center, guiding the hydrogenation to produce one enantiomer preferentially. While specific studies detailing the asymmetric hydrogenation of this compound are not extensively documented in the reviewed literature, the general applicability of this methodology to N-(1-arylethenyl)acetamides is well-established.
Recent advancements have also seen the emergence of other transition metals for similar transformations. For instance, Nickel-hydride (NiH) catalysis has been successfully applied to the enantioselective hydroarylation of N-acyl enamines, offering a practical pathway to a wide array of enantioenriched benzylamines nih.govsemanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.net. This reductive hydrofunctionalization strategy highlights the utility of N-acyl enamines in forming C-C bonds while establishing a stereocenter nih.govsemanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.net. The reaction proceeds under mild conditions and tolerates a broad range of functional groups on both the enamide and the aryl halide coupling partner nih.govsemanticscholar.org.
The general success of these catalytic systems with analogous N-acyl enamines suggests that this compound is a highly promising precursor for the synthesis of the corresponding chiral N-(1-(3-bromophenyl)ethyl)acetamide, a valuable intermediate for more complex chiral molecules.
Table 1: Representative Catalytic Systems for Asymmetric Transformations of N-Acyl Enamines
| Catalyst System | Transformation | Substrate Class | Key Features |
|---|---|---|---|
| Rhodium / Chiral Phosphine Ligands | Asymmetric Hydrogenation | N-Acyl Enamines | High enantioselectivity for chiral amine synthesis rsc.orgnih.gov. |
Building Block for Complex Organic Molecules
The unique structural features of this compound make it a valuable starting material for the construction of more elaborate molecular architectures, including heterocyclic systems and functionalized aromatic compounds.
Nitrogen-containing heterocycles are fundamental components of many biologically active compounds. The enamide functionality within this compound serves as a versatile precursor for various cyclization strategies to form these important scaffolds.
Indole Synthesis: N-aryl enamines can be converted into indoles through palladium-catalyzed oxidative cyclization, which involves the direct coupling of two C-H bonds nih.gov. This method is efficient and tolerates a wide array of functional groups nih.gov. Another approach involves the PIDA-mediated (phenyliodine diacetate) oxidative C-C bond formation from N-aryl enamines, which proceeds under mild, metal-free conditions acs.org. While these examples utilize N-aryl enamines, the principles can be extended to substrates like this compound, which could undergo initial N-arylation followed by cyclization.
Quinoline Synthesis: Quinolines, another critical class of heterocycles, can be synthesized from enamides. For example, an iodine-catalyzed reaction between enamides and imines has been shown to produce 2,4-diarylquinolines researchgate.netmdpi.com. Copper-catalyzed coupling of enamides with alkynes is another route to substituted pyridines and isoquinolines nih.gov. These methods underscore the potential of the enamide moiety in this compound to participate in annulation reactions to build complex heterocyclic systems.
The bromophenyl moiety of this compound is a key handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily transformed into new carbon-carbon or carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with boronic acids, and it is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. The bromo-substituent on this compound makes it an ideal substrate for Suzuki coupling, allowing for the introduction of a wide variety of aryl or vinyl groups.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene mdpi.comorganic-chemistry.orglibretexts.orgyoutube.com. This transformation could be applied to this compound to append various alkenyl groups, further extending the conjugated system of the molecule. The reaction is known for its high efficiency and simplicity mdpi.com.
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines wikipedia.orgacsgcipr.orgyoutube.com. It allows for the facile synthesis of aryl amines, which are ubiquitous in pharmaceuticals wikipedia.org. This compound can serve as the aryl bromide component, enabling the introduction of primary or secondary amine functionalities.
Table 2: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partners | Resulting Bond | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Palladium |
| Heck Reaction | Alkene | C-C | Palladium |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. While specific MCRs involving this compound are not widely reported, its structural motifs suggest potential applications. For instance, a copper-catalyzed three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones has been developed to synthesize N-acyl amidines acs.org. The enamide structure is related to the N-acyl amidine product, suggesting that enamides could potentially be involved in similar convergent synthetic strategies.
Role as a Ligand or Substrate in Transition Metal-Catalyzed Systems
This compound can play a dual role in transition metal-catalyzed reactions, acting as both a substrate and a directing group to influence the reactivity and selectivity of a transformation.
As a substrate , its utility in palladium-catalyzed cross-coupling reactions has been discussed in section 6.2.2. The aryl bromide functionality is a classic electrophilic partner in Suzuki, Heck, and Buchwald-Hartwig reactions, making the compound a versatile starting material for these transformations mdpi.comwikipedia.org.
More subtly, the amide group within the enamide moiety can function as a directing group in C-H functionalization reactions mdpi.comnih.govnih.govresearchgate.netbohrium.comsemanticscholar.orgresearchgate.net. The amide oxygen can coordinate to a transition metal center (such as Palladium, Rhodium, or Ruthenium), positioning the catalyst to activate a specific C-H bond, typically in the ortho position of an aromatic ring or at the β- or γ-position of an aliphatic chain nih.govnih.gov. This directed C-H activation strategy allows for the selective introduction of functional groups at otherwise unreactive positions. The development of amide-directed C-H functionalization has become a powerful tool for streamlining the synthesis of complex molecules by minimizing the need for pre-functionalized starting materials mdpi.comnih.govresearchgate.netbohrium.comsemanticscholar.orgresearchgate.net. The enamide structure in this compound could therefore be leveraged to direct C-H functionalization on the phenyl ring or potentially on the ethenyl group, opening up further avenues for molecular diversification.
Derivatization Strategies for Analytical and Synthetic Enhancement of N 1 3 Bromophenyl Ethenyl Acetamide
Acyl Derivatization for Modification of Acetamide (B32628) Functionality
Acyl derivatization involves the introduction of an acyl group (R-C=O) into a molecule. In the context of N-[1-(3-Bromophenyl)ethenyl]acetamide, this strategy targets the acetamide functional group itself, typically through a process known as transamidation. This reaction replaces the existing acetyl group with a different acyl group, leading to the formation of a new N-acyl derivative. Such modifications can significantly alter the chemical properties of the parent compound.
The process of acylation reacts with compounds containing active hydrogens, such as those on hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, to form esters, thioesters, and amides, respectively. libretexts.org For N-arylacetamides, this transformation can be catalyzed by various reagents under specific conditions. While direct transamidation can be challenging, it is facilitated by catalysts that activate the amide bond. mdpi.com
Common reagents for acylation include highly reactive acid anhydrides and acyl halides. researchgate.net The introduction of fluorinated acyl groups is particularly advantageous as the resulting derivatives are highly volatile and exhibit excellent gas chromatographic properties. researchgate.net Popular acylation reagents include acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), and N-methyl-bis(trifluoroacetamide) (MBTFA). libretexts.orgresearchgate.net MBTFA is noted for being very reactive with amines. researchgate.net The byproducts of these reactions, often acidic, may need to be removed or neutralized by a base like pyridine (B92270) to prevent damage to analytical columns. gcms.cz
Table 1: Common Acylation Reagents and Conditions
| Reagent | Abbreviation | Typical Conditions | Derivative Formed | Key Advantages |
|---|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Reaction in an inert solvent (e.g., THF, Chloroform), often with a base catalyst (e.g., Pyridine). | Trifluoroacetamide | Increases volatility; enhances detection by Electron Capture Detector (ECD). gcms.cz |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | Heating at 80-85°C for 20-30 minutes. researchgate.net | Trifluoroacetamide | Highly reactive, produces stable and volatile byproducts that do not interfere with GC analysis. gcms.cz |
| Pentafluoropropionic Anhydride | PFPA | Reaction in a suitable solvent, often with heating. | Pentafluoropropionamide | Creates highly volatile derivatives suitable for trace analysis. libretexts.org |
| Heptafluorobutyric Anhydride | HFBA | Reaction in a suitable solvent, often with heating. | Heptafluorobutyramide | Similar to PFPA, enhances volatility and ECD response. |
Silylation Techniques for Enhanced Volatility in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is a cornerstone derivatization technique in GC-MS analysis. It involves replacing an active hydrogen atom with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.cz For this compound, the target for silylation is the hydrogen on the nitrogen atom of the acetamide moiety. This modification reduces the compound's polarity and decreases hydrogen bonding, which in turn increases its volatility and thermal stability, making it more amenable to GC analysis. gcms.czresearchgate.net
A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most popular and effective. nih.govbrjac.com.br
BSTFA is a powerful silyl donor that reacts readily with a wide range of functional groups. Its byproducts are volatile and stable, leading to low detector noise. rsc.org
MSTFA is considered the most volatile of the common silylating agents, making it ideal for trace analysis where reagent peaks might otherwise obscure the analyte peaks. brjac.com.br
The reactivity of these agents can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS). gcms.cz A typical silylation procedure involves dissolving the sample in a dry solvent (e.g., pyridine, acetonitrile (B52724), or dimethylformamide), adding an excess of the silylating reagent, and heating the mixture to ensure the reaction goes to completion. researchgate.netnih.gov It is crucial to perform the reaction under anhydrous conditions, as silylating reagents readily react with water, which can interfere with the derivatization process. youtube.com
Table 2: Silylation Reagents for GC-MS Analysis
| Reagent | Abbreviation | Key Features | Typical Solvent/Catalyst |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and widely used. Byproducts are volatile and stable. | Pyridine, Acetonitrile, DMF. Often used with 1% TMCS as a catalyst. nih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile silylating agent; excellent for trace analysis. | Pyridine, Acetonitrile, DMF. nih.govbrjac.com.br |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. | Pyridine, DMF. nih.gov |
| Hexamethyldisilazane | HMDS | A weaker TMS donor, often used in combination with TMCS. | Pyridine, often used as a mixture with TMCS. gcms.cz |
Alkylation of Nitrogen and Other Positions for Novel Derivatives
Alkylation is a derivatization method that introduces an alkyl group into a molecule, replacing an active hydrogen. gcms.cz In this compound, alkylation would primarily occur at the nitrogen atom of the acetamide group, converting the secondary amide into a tertiary amide. This modification eliminates the active hydrogen, reduces polarity, and can be used to synthesize novel derivatives for structure-activity relationship studies. gcms.cz
The resulting N-alkylamides are generally more stable than the corresponding silylated derivatives. libretexts.org Various alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, ethyl iodide) and dimethylformamide-dialkylacetals. gcms.cz The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic.
For instance, the synthesis of ethenzamide (2-ethoxybenzamide) can be achieved via the O-alkylation of salicylamide (B354443) using ethyl iodide in the presence of potassium carbonate. tandfonline.com While this example involves O-alkylation of a phenol, a similar principle applies to the N-alkylation of the amide in this compound. The reaction would involve treating the compound with an alkyl halide in a suitable solvent with a base to facilitate the formation of the N-alkylated product.
Table 3: Representative Alkylation Strategies
| Reagent Type | Example Reagent | Typical Conditions | Derivative Formed | Notes |
|---|---|---|---|---|
| Alkyl Halide | Ethyl Iodide | Reaction with a base (e.g., K₂CO₃) in a solvent like DMF or under solvent-free conditions. tandfonline.com | N-Ethyl derivative | A classic method for introducing small alkyl groups. |
| Pentafluorobenzyl Bromide | PFBBr | Used for creating derivatives for trace analysis with ECD detection. gcms.cz | N-Pentafluorobenzyl derivative | This reagent is a strong lachrymator and should be handled with care. gcms.cz |
| DMF-Dialkylacetals | DMF-DMA (Dimethylformamide dimethyl acetal) | Recommended for sterically hindered compounds. gcms.cz | N-Methyl derivative | Forms volatile derivatives. gcms.cz |
Development of Tailored Derivatization Reagents and Protocols
While general-purpose derivatization reagents are widely applicable, the development of tailored reagents and protocols can offer superior selectivity and sensitivity for specific analytes or compound classes. ddtjournal.com The design of a custom reagent for this compound would consider its unique structural features to achieve specific analytical goals, such as enhancing ionization efficiency in LC-MS or introducing a chromophore for UV-Vis detection.
The principles of tailored reagent design often involve incorporating a specific functional group that imparts desirable properties. For LC-ESI-MS, this could be a permanently charged moiety or a group that is easily ionizable, such as a tertiary amine. ddtjournal.comnih.gov For example, reagents containing a piperazine (B1678402) group have been developed to enhance the ESI-MS detection of steroids. nih.gov
Another strategy involves introducing a tag that provides a unique mass spectrometric signature. For instance, reagents containing bromine or chlorine can be used, as their distinct isotopic patterns aid in the identification of the derivatized compound in a complex matrix.
The development process for a tailored protocol would involve optimizing various reaction parameters, including:
Reagent Choice: Selecting a reagent with a reactive group that specifically targets the amide of this compound.
Solvent System: Choosing a solvent that ensures solubility of both the analyte and the reagent while facilitating the reaction.
Catalyst: Identifying a catalyst that can accelerate the reaction rate without causing unwanted side reactions.
Reaction Conditions: Optimizing temperature and time to maximize the yield of the desired derivative and minimize degradation. nih.gov
By systematically refining these elements, a highly sensitive and specific analytical method can be developed for this compound, enabling its precise quantification in various matrices or the synthesis of novel, targeted derivatives.
Future Directions and Research Opportunities for N 1 3 Bromophenyl Ethenyl Acetamide
Exploration of Undiscovered Synthetic Pathways and Green Chemistry Approaches
Current synthetic methodologies for acetamides often rely on traditional approaches that may involve hazardous reagents and solvents. A key area for future research is the development of novel, sustainable synthetic routes to N-[1-(3-Bromophenyl)ethenyl]acetamide. Green chemistry principles offer a framework for creating more environmentally benign processes by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com
Future synthetic explorations could focus on:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, representing a more energy-efficient method. mdpi.com
Solvent-Free Reactions: Developing mechanochemical methods, such as ball milling or grinding, could eliminate the need for hazardous solvents, thereby reducing waste and environmental impact. mdpi.commdpi.com
Use of Greener Solvents: Replacing conventional hazardous solvents like DMF with more sustainable alternatives is a critical goal in modern peptide and amide synthesis. unibo.itunife.it
Catalytic Approaches: Investigating novel catalytic systems, including biocatalysis or heterogeneous catalysis, could lead to more efficient and selective syntheses with easier catalyst recovery and reuse. mdpi.com
Table 1: Comparison of Conventional and Potential Green Synthetic Approaches
| Feature | Conventional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Energy Input | Prolonged heating using oil baths | Microwave irradiation, mechanochemistry |
| Solvents | Often uses hazardous or high-boiling point solvents | Use of green solvents (e.g., water, EtOAc), or solvent-free conditions |
| Catalysts | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalysts, biocatalysts |
| Waste Generation | Higher Process Mass Intensity (PMI) | Lower PMI, reduced by-products |
| Atom Economy | May involve multi-step processes with protecting groups | One-pot reactions, atom-economical catalytic cycles |
In-Depth Mechanistic Understanding through Combined Experimental and Computational Studies
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new applications. A synergistic approach combining experimental techniques with computational modeling can provide comprehensive insights that are otherwise difficult to obtain.
Computational studies , particularly using Density Functional Theory (DFT), can be employed to:
Model reaction pathways and calculate activation energies for potential synthetic routes. nih.gov
Determine the geometry and electronic structure of reactants, transition states, and products.
Investigate the effect of substituents on reaction kinetics and thermodynamics. nih.gov
Experimental studies can validate and complement these computational findings through:
Kinetic Analysis: Monitoring reaction rates under various conditions (temperature, concentration) to determine reaction orders and rate constants. nih.govnih.gov
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates proposed by computational models.
Isotopic Labeling: Using isotopes to trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.
Table 2: Integrated Approach for Mechanistic Studies
| Stage | Computational Method (DFT) | Experimental Technique |
|---|---|---|
| Initial State | Optimization of reactant geometries and energies | Spectroscopic characterization (NMR, IR) of starting materials |
| Transition State | Location of transition state structures and calculation of activation barriers | Kinetic studies to measure experimental activation energy |
| Reaction Pathway | Mapping of the minimum energy path connecting reactants and products | In-situ reaction monitoring (e.g., ReactIR) to observe species evolution |
| Product Formation | Calculation of product stability and reaction thermodynamics | Isolation and characterization of products; yield determination |
Development of Novel Catalytic Applications and Substrate Scope Expansion
The bromine atom on the phenyl ring of this compound is a versatile chemical handle, making the compound an excellent candidate for various transition-metal-catalyzed cross-coupling reactions. This functionality allows for the construction of more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Future research should focus on utilizing this compound as a key building block in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce new aryl or vinyl substituents. mdpi.comresearchgate.net
Heck Coupling: Reaction with alkenes to form more complex olefinic structures.
Buchwald-Hartwig Amination: Reaction with amines to synthesize substituted aniline (B41778) derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Expanding the substrate scope by testing this molecule in a wide array of established and newly developed catalytic systems will be essential. The electronic effects of the ethenylacetamide group on the reactivity of the C-Br bond are of fundamental interest and could lead to novel selective transformations.
Table 3: Potential Cross-Coupling Reactions for Substrate Scope Expansion
| Reaction Name | Coupling Partner | Potential Product Class |
|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Biaryl or styrenyl derivatives |
| Heck | Alkene | Substituted stilbene (B7821643) derivatives |
| Buchwald-Hartwig | Amine/Amide | Di- or tri-substituted amine derivatives |
| Sonogashira | Terminal alkyne | Aryl-alkyne derivatives |
| Stille | Organostannane | Various C-C coupled products |
Design and Synthesis of this compound Analogs for Targeted Research Aims
Systematic structural modification of this compound can lead to the creation of a library of analogs with tailored properties for specific applications in medicinal chemistry, materials science, or as chemical probes. nih.govresearchgate.netnih.gov The design of these analogs can be guided by structure-activity relationship (SAR) studies.
Key modification strategies could include:
Modification of the Phenyl Ring: Replacing the bromine atom with other functional groups (e.g., -CN, -NO2, -CF3) or altering its position on the ring to modulate electronic properties.
Alteration of the Acetamide (B32628) Group: Replacing the acetyl group with other acyl moieties or substituting the N-H proton to fine-tune properties like hydrogen bonding capability and lipophilicity.
Manipulation of the Ethenyl Linker: Hydrogenating the double bond to create the corresponding ethyl derivative or introducing substituents on the vinyl group to alter its reactivity and steric profile.
These analogs could be synthesized and screened for various biological activities or evaluated for their optical and electronic properties, potentially leading to the discovery of new lead compounds for drug development or novel materials. researchgate.netnih.govnih.gov
Table 4: Proposed Analogs and Their Potential Research Applications
| Structural Modification | Example Analog Structure | Potential Research Aim |
|---|---|---|
| Phenyl Ring Substitution | N-[1-(3-cyanophenyl)ethenyl]acetamide | Probe for studying electronic effects in catalysis |
| Acetamide Group Alteration | N-[1-(3-bromophenyl)ethenyl]benzamide | Investigation of structure-activity relationships in biological screening |
| Ethenyl Group Modification | N-[1-(3-bromophenyl)ethyl]acetamide | Study of the role of the vinyl group in biological activity or material properties |
| Combination of Modifications | N-[1-(3-cyano-4-fluorophenyl)ethyl]benzamide | Development of highly specialized molecules for targeted applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
